![molecular formula C8H10N2O B2675377 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 1256805-71-6](/img/structure/B2675377.png)
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a methoxy group attached at the 6-position. It is a versatile compound with significant potential in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methanol, halides, tosylates, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolo[2,3-b]pyridine core .
Applications De Recherche Scientifique
Medicinal Chemistry
6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine has shown promise in drug development due to its ability to interact with various biological targets:
- Antitumor Activity : Research indicates that this compound exhibits potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. For instance, derivatives have demonstrated IC₅₀ values in the low nanomolar range against FGFR1-3, leading to reduced proliferation and increased apoptosis in breast cancer cell lines .
Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
- Antimicrobial Activity : The compound has been evaluated for its efficacy against pathogens such as Mycobacterium tuberculosis. Some derivatives exhibited minimum inhibitory concentrations (MIC) below 0.15 µM, indicating strong antimicrobial properties .
- Neuroprotective Effects : In vitro studies suggest that derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties beneficial for neurodegenerative diseases .
Biological Studies
The biological activities of this compound have been documented through various studies:
- Breast Cancer Treatment : A derivative was tested in vivo, showing significant inhibition of tumor growth in mouse models with low toxicity to normal cells .
- Diabetes Management : Certain derivatives improved insulin sensitivity in adipocytes by up to 37.4%, suggesting potential applications in diabetes treatment .
Industrial Applications
In addition to its medicinal applications, this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of new materials and chemical processes within the industry.
Structure-Activity Relationships
The biological activity of this compound is influenced by substituents on the pyridine ring. Modifications can enhance potency against specific biological targets:
- 4-Phenoxy Substituents : Associated with increased insulin sensitivity.
- Amino Groups : Linked to enhanced antitumor activity.
Mécanisme D'action
The mechanism of action of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine: The chloro group can influence the compound’s electronic properties and reactivity compared to the methoxy group.
6-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine: The methyl group provides different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its methoxy group, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
Activité Biologique
6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a methoxy substitution, positions it as a promising candidate for various therapeutic applications, particularly in oncology and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways. This mechanism is crucial for regulating cellular proliferation and survival, making FGFR a target for cancer therapies .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The IC50 values for FGFR inhibition were reported at 7 nM for FGFR1 and 9 nM for FGFR2 .
- Migration and Invasion : Additionally, it significantly reduces the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various protein kinases. Notably:
- Protein Kinase Inhibition : It has shown inhibitory effects on kinases such as IGF1 and Aurora kinases, which are implicated in tumor progression and metastasis . This suggests that this compound could be useful in treating solid tumors through targeted kinase inhibition.
Pharmacokinetics
The low molecular weight of this compound suggests favorable pharmacokinetic properties. Preliminary studies indicate promising absorption and distribution characteristics which are crucial for effective therapeutic outcomes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is beneficial:
Compound Name | Structure Type | Key Activity | IC50 (nM) |
---|---|---|---|
This compound | Pyrrolo[2,3-b]pyridine | FGFR Inhibition | 7 |
Nortopsentin Analogues | Pyrrolo[2,3-b]pyridine | Anticancer activity | Varies |
Indole Derivatives | Indole | Broad biological activities | Varies |
This table illustrates how this compound stands out in terms of specificity towards FGFRs compared to other derivatives.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Efficacy : A study reported that compound 4h (a derivative) exhibited significant inhibition against FGFRs with IC50 values ranging from 7 to 712 nM across different FGFR types. This study emphasized its potential in targeting aberrant FGFR signaling in various cancers .
- In Vivo Studies : Further research is needed to evaluate the compound's efficacy in animal models to confirm its therapeutic potential and safety profile.
Propriétés
IUPAC Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFUFJNUFYWOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCN2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-71-6 | |
Record name | 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.